molecular formula C17H14ClN3O2 B7711557 3-chloro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide

3-chloro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide

Cat. No. B7711557
M. Wt: 327.8 g/mol
InChI Key: FIXPRCDFTZEZEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a benzamide derivative that is synthesized using a specific method. It has been found to have various biochemical and physiological effects, which make it a promising candidate for future research.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide is not fully understood. However, it is believed to work by inhibiting specific enzymes that are involved in cancer cell growth and proliferation. This compound has also been shown to induce apoptosis, which is a process of programmed cell death in cancer cells.
Biochemical and Physiological Effects:
3-chloro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide has various biochemical and physiological effects. It has been found to inhibit the activity of specific enzymes, such as topoisomerase II and histone deacetylase, which are involved in cancer cell growth and proliferation. This compound has also been shown to induce apoptosis in cancer cells and to inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using 3-chloro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide in lab experiments are its potential applications in medicine and its ability to inhibit the growth of cancer cells, bacteria, and fungi. However, the limitations of using this compound are its unknown mechanism of action and its potential side effects.

Future Directions

There are several future directions for the research on 3-chloro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide. One direction is to further investigate its mechanism of action and to identify specific targets for this compound. Another direction is to study its potential applications in the development of new antibiotics and anticancer drugs. Additionally, future research can focus on optimizing the synthesis method of this compound to improve its yield and purity.

Synthesis Methods

The synthesis of 3-chloro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form 3-chloro-1,2,4-oxadiazole-5-carbonyl chloride. This compound is then reacted with N-(2-aminoethyl)benzamide in the presence of triethylamine to form the final product.

Scientific Research Applications

3-chloro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been extensively studied for its potential applications in medicine. It has been found to have anticancer properties, and it can inhibit the growth of various cancer cells. This compound has also been shown to have antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

3-chloro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-11(19-16(22)13-8-5-9-14(18)10-13)17-20-15(21-23-17)12-6-3-2-4-7-12/h2-11H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXPRCDFTZEZEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.